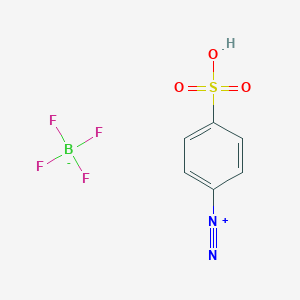

4-Sulfobenzenediazonium tetrafluoroborate

Description

Contextualization within Aryldiazonium Salt Chemistry

Aryldiazonium salts have been fundamental reagents in organic synthesis since their discovery in the 19th century. acs.orgresearchgate.net They are typically prepared by the diazotization of aromatic amines, a reaction that converts an amino group into a diazonium group. researchgate.net The great utility of these salts stems from the fact that the diazonium group is an excellent leaving group, readily departing as dinitrogen gas (N₂), a very stable molecule. This property allows for the substitution of the diazonium group with a wide array of other atoms and functional groups, including halogens, hydroxyl groups, and cyano groups, through reactions like the Sandmeyer, Schiemann, and Gomberg–Bachmann reactions. researchgate.netwikipedia.orgnumberanalytics.com

Aryldiazonium salts, particularly those with a tetrafluoroborate (B81430) counterion, are recognized for their versatility. researchgate.net The tetrafluoroborate anion confers greater stability to the diazonium cation compared to anions like chloride, which can form explosive salts. acs.orgwikipedia.org This increased stability allows for many aryldiazonium tetrafluoroborates to be isolated as crystalline solids that can be stored for extended periods, facilitating their use in a broad spectrum of chemical transformations. acs.org They serve as powerful electrophiles in azo coupling reactions, which are critical for the synthesis of azo dyes, and can also generate aryl radicals for use in C-C and C-heteroatom bond-forming reactions. evitachem.comnih.govnih.gov

Significance of Sulfonate Functionalization in Diazonium Systems

The presence of a sulfonate (–SO₃) group at the para-position of the benzene (B151609) ring in 4-sulfobenzenediazonium tetrafluoroborate is of particular chemical significance. This functional group is highly polar and imparts considerable water solubility to the molecule. evitachem.com This property is a distinct advantage over many other aryldiazonium salts, which are often soluble only in organic solvents. The ability to conduct reactions in aqueous media is a key aspect of green chemistry, reducing the reliance on volatile and often hazardous organic solvents.

Furthermore, the sulfonate group influences the electronic properties of the diazonium salt. As an electron-withdrawing group, it can affect the electrophilicity and reactivity of the diazonium cation. This modulation of reactivity is a critical consideration in synthetic design. The sulfonate moiety is also retained in the final products of many reactions, leading to the synthesis of water-soluble azo compounds and other functional materials. mdpi.com For instance, the reaction of 4-sulfobenzenediazonium salts with cyclic amines has been used to prepare water-soluble potassium salts of 4-substituted aminoazobenzenesulfonic acids, which have shown potential biological activity. mdpi.com

Overview of Research Trajectories for Aromatic Diazonium Tetrafluoroborates

Research involving aromatic diazonium tetrafluoroborates is diverse and expanding, driven by their reliability and versatile reactivity. researchgate.netnih.gov In recent years, there has been a resurgence of interest in diazonium chemistry, with a focus on developing novel synthetic methodologies. acs.orgnih.gov

A major research trajectory involves their use in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where they serve as efficient coupling partners. researchgate.netresearchgate.net These methods provide powerful tools for constructing complex molecular architectures. Another significant area of research is their application in C-H bond functionalization, where aryl groups are directly introduced into various substrates, bypassing the need for pre-functionalized starting materials. acs.org

In the field of materials science, aryldiazonium salts are extensively used for the chemical modification of surfaces. evitachem.comnih.gov The reduction of the diazonium salt generates highly reactive aryl radicals that can form strong, covalent bonds with a wide variety of surfaces, including metals, semiconductors, and polymers. nih.gov This allows for the creation of functionalized surfaces with tailored properties for applications such as electrochemical sensors, coatings, and biocompatible materials. evitachem.comnih.gov The development of flow chemistry techniques for the synthesis of aryldiazonium tetrafluoroborates also represents a modern research trend, aiming for safer, more rapid, and high-yielding production of these important intermediates. arkat-usa.orgarkat-usa.org

Compound Properties and Identifiers

The following tables provide key properties and identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BF₄N₂O₃S | nih.govnih.gov |

| Molecular Weight | 271.99 g/mol | nih.govnih.gov |

| Appearance | White crystalline solid | evitachem.com |

| Solubility | Highly soluble in water | evitachem.com |

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 4-sulfobenzenediazonium;tetrafluoroborate | nih.gov |

| CAS Number | 2145-24-6 | nih.govnih.gov |

| PubChem CID | 160616, 46781229 | nih.govnih.gov |

| EC Number | 633-643-6 | nih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2145-24-6 |

|---|---|

Molecular Formula |

C6H5BF4N2O3S |

Molecular Weight |

271.99 g/mol |

IUPAC Name |

4-sulfobenzenediazonium;trifluoroborane;fluoride |

InChI |

InChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H |

InChI Key |

UBORUNAVHVKWSL-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O |

Canonical SMILES |

B(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-] |

Other CAS No. |

2145-24-6 |

Pictograms |

Irritant |

Synonyms |

4-Sulfobenzenediazonium Tetrafluoroborate; p-Sulfobenzenediazonium Tetrafluoroborate; |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity

Electrophilic Nature and Reaction Pathways

The potent electron-withdrawing nature of the diazonium group imparts a significant electrophilic character to the aromatic ring, making it a versatile reagent in organic synthesis.

4-Sulfobenzenediazonium tetrafluoroborate (B81430) serves as an effective electrophile in reactions with electron-rich nucleophiles. A prime example is the azo coupling reaction, where it reacts with activated aromatic compounds like phenols and anilines to form highly colored azo compounds. This reaction is fundamental to the synthesis of many dyes and indicators. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling partner, leading to the formation of a new carbon-nitrogen bond and the characteristic -N=N- linkage.

Furthermore, its electrophilic nature is harnessed in reactions where the diazonium group is replaced by other functional groups. In the presence of appropriate nucleophiles, it can undergo substitution reactions, allowing for the introduction of a wide variety of substituents onto the benzene (B151609) ring.

The diazonium group is an exceptional leaving group due to the thermodynamic stability of the dinitrogen molecule (N₂) that is formed upon its departure. This process, known as dediazoniation, is often the driving force for reactions involving this compound. The loss of N₂ gas is an irreversible step that propels the reaction to completion.

This characteristic is exploited in numerous synthetic transformations, including the Sandmeyer and Schiemann reactions. In the Sandmeyer reaction, the diazonium group is replaced by a halide or cyanide, catalyzed by the corresponding copper(I) salt. The Schiemann reaction involves the thermal decomposition of the tetrafluoroborate salt to introduce a fluorine atom onto the aromatic ring. The versatility of the diazonium group as a leaving group makes it a cornerstone of aromatic chemistry.

Radical Formation Mechanisms

Beyond its electrophilic character, 4-sulfobenzenediazonium tetrafluoroborate can also be a precursor to highly reactive aryl radicals. These radical pathways are typically initiated by single-electron transfer (SET) processes.

The formation of a 4-sulfophenyl radical can be initiated by the one-electron reduction of the diazonium ion. This reduction can be achieved using various methods, including chemical reducing agents (such as certain metal ions) or electrochemical techniques. The initial electron transfer results in the formation of a transient diazenyl radical, which rapidly fragments, releasing a molecule of nitrogen gas and the corresponding aryl radical.

The general mechanism is as follows: Ar-N₂⁺ + e⁻ → [Ar-N=N•] → Ar• + N₂

This process is fundamental to a class of reactions known as arylation reactions, where a new carbon-carbon bond is formed involving the aryl radical.

Once formed, the highly reactive 4-sulfophenyl radical can engage in a variety of subsequent reactions. It can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of benzenesulfonic acid. Alternatively, it can add to double or triple bonds, initiating polymerization or other addition reactions.

In the context of arylation, the aryl radical can attack another aromatic ring, leading to the formation of biaryl compounds. This type of transformation is particularly useful for creating complex molecular architectures. The specific course of the reaction is dictated by the reaction conditions and the nature of the other species present in the reaction mixture.

Homolytic vs. Heterolytic Dediazoniation Pathways

The cleavage of the carbon-nitrogen bond in the diazonium group, or dediazoniation, can proceed through two distinct mechanistic pathways: homolytic and heterolytic cleavage. The prevailing pathway is influenced by factors such as the solvent, temperature, and the presence of light or catalysts.

Heterolytic Dediazoniation involves the cleavage of the C-N bond where the electron pair remains with the departing nitrogen molecule. This results in the formation of an aryl cation and nitrogen gas. This pathway is generally favored in polar solvents that can stabilize the charged intermediate. The resulting aryl cation is highly electrophilic and will readily react with any available nucleophile.

Homolytic Dediazoniation , on the other hand, involves the one-electron cleavage of the C-N bond, generating an aryl radical, a nitrogen molecule, and a counter-ion radical. This pathway is often promoted by heat (thermolysis), light (photolysis), or the presence of a reducing agent that can initiate a single-electron transfer.

The competition between these two pathways is a key aspect of the reactivity of this compound. For example, in aqueous solution, the heterolytic pathway leading to phenol formation is often observed. In contrast, in the presence of a suitable electron donor, the homolytic pathway can be favored, leading to radical-mediated processes.

| Pathway | Key Intermediate | Driving Force | Favored Conditions |

| Heterolytic Dediazoniation | Aryl Cation | Formation of stable N₂ | Polar solvents |

| Homolytic Dediazoniation | Aryl Radical | Formation of stable N₂ | Heat, light, reducing agents |

Influence of Substituents and Counterions on Reaction Selectivity and Rate

The reactivity of this compound in various chemical transformations is significantly influenced by the nature of substituents on the aromatic ring and the type of counterion present. These factors can alter the electronic properties of the diazonium group, affecting both the rate at which reactions occur and the distribution of products formed (selectivity).

Influence of Substituents:

The electronic nature of substituents on the benzene ring plays a crucial role in determining the reaction rate and selectivity of aryldiazonium salts. The diazonium group (-N₂⁺) is strongly electron-withdrawing. Consequently, the presence of other substituents can either enhance or diminish this effect, thereby modulating the reactivity of the compound.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, particularly at the para-position, increase the electrophilicity of the diazonium cation. This enhancement in positive charge on the diazonium group makes it more susceptible to nucleophilic attack. Kinetic studies have revealed that aryldiazonium salts bearing electron-withdrawing groups exhibit faster reaction rates in arylation reactions compared to those with electron-donating groups. researchgate.net For instance, in visible-light-mediated C-H arylation reactions, the presence of a nitro or cyano group at the para-position leads to a significant acceleration of the reaction. researchgate.net This is attributed to the increased reduction potential of the diazonium salt, which facilitates the electron transfer process that initiates the reaction. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) decrease the electrophilicity of the diazonium cation. By donating electron density to the aromatic ring, these groups partially neutralize the positive charge of the diazonium group, making it less reactive towards nucleophiles. As a result, aryldiazonium salts with electron-donating substituents generally exhibit slower reaction rates in nucleophilic substitution and coupling reactions. researchgate.net

The effect of substituents on the rate of dediazoniation (the loss of N₂ gas) has been a subject of detailed kinetic studies. The following tables present rate constants for the thermal decomposition of various substituted benzenediazonium (B1195382) tetrafluoroborates in different solvents, illustrating the quantitative impact of these substituents.

Table 1: Rate Constants for Dediazoniation of Substituted Benzenediazonium Tetrafluoroborates in 1,2-Dichloroethane at 50°C

| Substituent (X) | Rate Constant (k) / s⁻¹ |

| H | 2.38 x 10⁻⁵ |

| p-CH₃ | 1.25 x 10⁻⁵ |

| p-OCH₃ | 6.29 x 10⁻⁷ |

| p-Cl | 1.05 x 10⁻⁵ |

| p-CN | 1.37 x 10⁻⁵ |

| m-CH₃ | 1.83 x 10⁻⁵ |

Data sourced from Acta Chemica Scandinavica. actachemscand.org

Table 2: Rate Constants and Activation Parameters for Dediazoniation of X-Substituted Benzenediazonium Tetrafluoroborates in Ethanol

| Substituent | 10⁴ k₅₀ / s⁻¹ | ΔH‡ / kJ mol⁻¹ | ΔS‡ / J K⁻¹ mol⁻¹ |

| H | 2.32 | 74.7 | -63.5 |

| 3-Me | 3.63 | 100 | 26.4 |

| 3-MeO | 4.09 | 96.5 | 13.9 |

| 3-CF₃ | 8.44 | 84.7 | -19.7 |

Data sourced from a Newcastle University Thesis. ncl.ac.uk

These data clearly demonstrate that the reaction rate is sensitive to the electronic properties of the substituent.

Influence of Counterions:

The counterion associated with the diazonium cation has a profound effect on the stability, solubility, and reactivity of the salt. While the chloride salt of benzenediazonium is known to be explosive, the tetrafluoroborate salt is significantly more stable and can be handled more safely in the laboratory. masterorganicchemistry.com

The choice of counterion can influence the reaction pathway. In the Schiemann reaction, for example, the tetrafluoroborate anion acts as a fluoride source upon heating, leading to the formation of an aryl fluoride. masterorganicchemistry.com The stability of the tetrafluoroborate salt allows for its isolation before thermal decomposition.

In the context of 4-sulfobenzenediazonium, the tetrafluoroborate counterion provides a good balance of stability and reactivity, making it a versatile reagent in organic synthesis. Its stability allows for controlled reactions, while its non-coordinating nature generally does not impede the desired reactivity of the diazonium cation.

Electrochemical Studies and Surface Modification

Electroreduction Mechanisms of 4-Sulfobenzenediazonium Tetrafluoroborate (B81430)

The electrochemical reduction of 4-sulfobenzenediazonium tetrafluoroborate is a complex process that initiates the formation of functionalized surfaces. This process is characterized by specific electron transfer events at the electrode interface, leading to the generation of highly reactive species.

The electroreduction of aryldiazonium salts, including this compound, is initiated by a one-electron transfer from the electrode surface to the diazonium cation. mdpi.com This transfer results in the cleavage of the C-N bond, leading to the formation of a highly reactive aryl radical and the release of nitrogen gas (N₂). mdpi.comnih.gov The generated aryl radical can then react with the electrode surface. nih.gov

Cyclic voltammetry (CV) is a key technique used to study these electron transfer processes. In aqueous acidic solutions, the cyclic voltammogram of some aryldiazonium salts can show two reduction waves. The first is a one-electron wave corresponding to the formation of the aryl radical. The second, a four-electron wave, leads to the formation of phenylhydrazine. wiley-vch.de The peak potential of the reduction process can be influenced by factors such as the scan rate, with an increase in scan rate often shifting the peak to more negative potentials, which is characteristic of an irreversible electrochemical reaction. nih.gov The relationship between the peak current and the square root of the scan rate can indicate a diffusion-controlled process, where the transfer of the diazonium salt to the electrode surface is the rate-limiting step. nih.gov

The aryl radicals generated during the electroreduction process are highly reactive and readily form covalent bonds with the electrode surface. mdpi.comnih.gov This process, known as electrografting, results in the formation of a strongly attached organic layer. mdpi.com The stability of these layers is a significant advantage, as they can withstand harsh conditions such as sonication. researchgate.net

The growth of these layers can proceed through different mechanisms. In many cases, a multilayer film is formed. nih.govnih.gov This is because the initially formed aryl radicals can react not only with the electrode surface but also with already attached aryl groups, leading to the growth of a polyaryl film. nih.govnih.gov The structure of these multilayers can be influenced by the nature of the substituent on the aryl ring. For instance, studies comparing 4-nitro phenyl diazonium and 4-carboxy phenyl diazonium have shown different growth mechanisms, with the former exhibiting dendritic growth and the latter showing a layer-by-layer growth. nih.gov

The thickness and uniformity of the grafted layer can be controlled by various experimental parameters, including the concentration of the diazonium salt, the potential scan rate, and the number of CV cycles. nih.govmdpi.com For example, the number of layers grafted on a glassy carbon electrode has been shown to be linearly dependent on the concentration of 4-carboxybenzenediazonium tetrafluoroborate. nih.govmdpi.com It is also possible to form monolayers under specific conditions, such as by using a radical scavenger to limit the multilayer formation. researchgate.net

Surface Grafting on Diverse Conductive Substrates

The versatility of this compound extends to its ability to modify a wide range of conductive substrates. This includes various forms of carbon, a variety of metals, and even semiconductor materials.

Carbon-based materials are common substrates for modification with this compound. The covalent attachment of 4-sulfophenyl groups has been demonstrated on several carbon allotropes.

Carbon Fibers: Modification of carbon-fiber microelectrodes with this compound via electroreduction has been shown to enhance their sensitivity and selectivity for detecting catecholamines like dopamine (B1211576). nih.gov The grafted 4-sulfobenzene layer, with its negatively charged sulfonate groups, can act as a cation exchange site, attracting positively charged analytes. nih.gov

Glassy Carbon: Glassy carbon electrodes are frequently used as substrates for electrografting. The formation of mono- and multilayers of carboxyphenyl groups from 4-carboxybenzenediazonium tetrafluoroborate has been extensively studied on glassy carbon. nih.govmdpi.com These modified surfaces have applications in the development of electrochemical sensors. nih.govresearchgate.net

Graphene: The unique electronic properties of graphene make it an attractive substrate for functionalization. The electrochemical reduction of diazonium salts, including derivatives of benzenediazonium (B1195382) tetrafluoroborate, has been used to covalently modify graphene surfaces. mdpi.com This modification can alter the electronic properties of graphene and introduce new functionalities. mdpi.com

Carbon Nanotubes (CNTs): Similar to graphene, CNTs can be functionalized through the spontaneous reaction with diazonium salts. wiley-vch.de This covalent modification can be used to tailor the properties of CNTs for various applications.

| Carbon-Based Substrate | Key Findings from Grafting with Diazonium Salts | Primary Application/Benefit |

|---|---|---|

| Carbon Fibers | Increased sensitivity and selectivity for catecholamines. nih.gov | Enhanced neurochemical sensing. nih.gov |

| Glassy Carbon | Formation of stable mono- and multilayers, with layer thickness controllable by concentration. nih.govmdpi.com | Development of electrochemical (bio)sensors. nih.govresearchgate.net |

| Graphene | Covalent modification of the surface, altering its electronic properties. mdpi.com | Tailoring graphene for electronic and sensing applications. mdpi.com |

| Carbon Nanotubes | Spontaneous covalent functionalization. wiley-vch.de | Customizing CNT properties for various uses. |

A variety of metallic surfaces can be functionalized using this compound and other diazonium salts. The nature of the interaction and the stability of the resulting layer can vary depending on the metal.

Gold (Au): Gold surfaces can be modified by the electroreductive grafting of this compound. researchgate.net However, the 4-sulfophenyl layers formed on gold have been found to be less electrochemically stable compared to those on glassy carbon. researchgate.net Instability may arise from the cleavage of the bond between the sulfonate group and the phenyl ring. researchgate.net Spontaneous grafting on gold can also occur in acidic solutions. wiley-vch.de

Platinum (Pt): Platinum is another metallic substrate that can be modified. researchgate.net

Silver (Ag): Silver surfaces can also be functionalized through this method. researchgate.net

Copper (Cu): Copper can react with benzenediazonium tetrafluoroborate, leading to the dissolution of the metal and the formation of complexes. researchgate.net This indicates a chemical reduction of the diazonium salt by the copper metal. wiley-vch.deresearchgate.net

Nickel (Ni): Nickel is another metal that can be modified by dipping it in a solution of a diazonium salt. wiley-vch.de

Iron (Fe): Iron surfaces can also be functionalized through the reduction of diazonium salts. wiley-vch.deresearchgate.net

Stainless Steel: The modification of stainless steel surfaces with diazonium salts can be used to enhance their properties, for example, to protect against corrosion.

| Metallic Substrate | Observations on Grafting with Diazonium Salts |

|---|---|

| Gold (Au) | Layers are less electrochemically stable compared to those on glassy carbon. researchgate.net Spontaneous grafting occurs in acidic media. wiley-vch.de |

| Platinum (Pt) | Can be modified. researchgate.net |

| Silver (Ag) | Can be modified. researchgate.net |

| Copper (Cu) | Reacts chemically, causing metal dissolution. wiley-vch.deresearchgate.net |

| Nickel (Ni) | Can be modified by immersion in a diazonium salt solution. wiley-vch.de |

| Iron (Fe) | Can be modified. wiley-vch.deresearchgate.net |

| Stainless Steel | Modification can provide corrosion protection. |

The functionalization of semiconductor surfaces is crucial for the development of advanced electronic devices. Silicon, a key material in the electronics industry, can be modified using diazonium salts. This modification allows for the covalent attachment of organic layers, which can alter the surface properties of silicon and enable the fabrication of hybrid organic-inorganic devices. wiley-vch.de

Electrochemical Characterization of Modified Surfaces

The modification of electrode surfaces with this compound can be meticulously analyzed using a suite of electrochemical techniques. These methods provide insights into the grafting process itself, the properties of the resulting organic layer, and the dynamics of electrochemical reactions at the modified interface.

Cyclic voltammetry is a fundamental technique employed for the electrografting of this compound onto conductive substrates. The process involves scanning the electrode potential to initiate the reduction of the diazonium salt. Typically, the first CV scan in a solution containing this compound exhibits an irreversible reduction peak corresponding to the cleavage of the C-N bond in the diazonium group and the formation of a 4-sulfophenyl radical. This highly reactive radical then forms a covalent bond with the electrode surface.

With successive CV scans, the peak current of this reduction process typically decreases, indicating that the electrode surface is becoming progressively covered by the 4-sulfophenyl layers. This growing organic film can inhibit the electron transfer from the electrode to the diazonium salt in the solution, a phenomenon known as passivation. The potential of the reduction peak may also shift to more negative values in subsequent scans, which is attributed to the increased resistance at the electrode-electrolyte interface due to the grafted layer.

The redox behavior of the modified surface is often probed using redox-active species in the electrolyte, such as the [Fe(CN)6]3-/4- couple. The presence of the 4-sulfophenyl layer can significantly hinder the electron transfer kinetics of this redox probe, leading to an increase in the peak-to-peak separation (ΔEp) and a decrease in the peak currents in the cyclic voltammogram. This blocking effect is a clear indication of successful surface modification. The degree of blocking can provide qualitative information about the packing and thickness of the grafted layer. For instance, a more densely packed and thicker layer will result in a greater suppression of the redox probe's signal.

| Parameter | Observation during Grafting with this compound | Indication |

| Initial Reduction Peak | Irreversible cathodic peak on the first scan. | Formation of 4-sulfophenyl radicals. |

| Peak Current on Successive Scans | Gradual decrease. | Progressive surface coverage and passivation. |

| Redox Behavior of [Fe(CN)6]3-/4- | Increased peak separation and decreased peak currents. | Inhibition of electron transfer by the grafted layer. |

This table provides a generalized summary of expected CV observations during the electrografting of this compound.

Fast-scan cyclic voltammetry is a high-speed voltammetric technique that allows for the monitoring of rapid changes in the concentration of electroactive species at the electrode surface. When applied to surfaces modified with this compound, FSCV can be used to study the dynamic interactions between the modified surface and analytes of interest, such as neurotransmitters.

For example, carbon-fiber microelectrodes modified with a 4-sulfophenyl layer have been shown to exhibit enhanced sensitivity and selectivity for the detection of catecholamines like dopamine. nih.gov The negatively charged sulfonate groups on the grafted layer can preconcentrate positively charged analytes, such as protonated dopamine, at the electrode surface through electrostatic interactions. This preconcentration effect leads to a significant amplification of the faradaic current observed during the fast potential scan.

In a typical FSCV experiment for dopamine detection, the potential is rapidly scanned (e.g., 400 V/s) from a holding potential (e.g., -0.4 V) to a switching potential (e.g., +1.3 V) and back. The resulting cyclic voltammogram for dopamine at a 4-sulfophenyl modified electrode shows characteristic oxidation and reduction peaks. The increased current at the modified electrode compared to an unmodified one demonstrates the enhanced sensitivity. nih.gov

| Parameter | Unmodified Carbon-Fiber Microelectrode | 4-Sulfophenyl Modified Carbon-Fiber Microelectrode |

| Dopamine Oxidation Peak Current | Baseline response | Significantly increased |

| Sensitivity for Dopamine | Standard | Enhanced due to preconcentration |

| Selectivity | Moderate | Improved for cationic analytes |

This table illustrates the comparative performance of unmodified and 4-sulfophenyl modified electrodes in FSCV-based dopamine detection. nih.gov

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to probe the properties of electrode/electrolyte interfaces. By applying a small sinusoidal voltage perturbation at various frequencies, the impedance of the system can be measured. For surfaces modified with this compound, EIS is particularly useful for characterizing the formation and properties of the grafted layer.

The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. A key parameter obtained from this analysis is the charge-transfer resistance (Rct), which is inversely proportional to the rate of electron transfer of a redox probe at the electrode surface. After the electrografting of the 4-sulfophenyl layer, a significant increase in the Rct value is typically observed. mdpi.com This increase confirms the blocking nature of the organic film, which acts as a barrier to the diffusion of the redox probe to the electrode surface and to the subsequent electron transfer.

The double-layer capacitance (Cdl) is another important parameter that can be affected by the surface modification. The formation of the organic layer alters the dielectric properties and the thickness of the electrical double layer at the interface, often leading to a decrease in the Cdl value. By monitoring the changes in Rct and Cdl, EIS can provide quantitative information about the coverage and quality of the grafted 4-sulfophenyl layer.

| EIS Parameter | Bare Electrode | 4-Sulfophenyl Modified Electrode |

| Charge-Transfer Resistance (Rct) | Low | High |

| Double-Layer Capacitance (Cdl) | High | Low |

This table presents the typical changes in EIS parameters upon modification of an electrode surface with this compound.

Multilayer Formation and Control of Layer Thickness

One of the significant advantages of the electrochemical grafting of diazonium salts is the ability to form multilayered films on the electrode surface. The thickness of these films can be controlled by carefully manipulating the electrochemical parameters during the grafting process.

The number of cyclic voltammetry scans is a primary factor influencing the thickness of the 4-sulfophenyl layer. With an increasing number of scans, more diazonium salt is reduced, and more organic material is deposited onto the electrode, leading to a thicker film. This is often evidenced by a progressive decrease in the CV reduction peak and an increasing blocking effect as measured by CV with a redox probe or by EIS.

The concentration of the this compound in the grafting solution also plays a crucial role. Studies on similar diazonium salts have shown that the number of grafted layers can be linearly dependent on the concentration of the diazonium salt within a certain range. nih.govnih.gov Higher concentrations generally lead to the formation of thicker and more complex multilayer structures. This is because at higher concentrations, the rate of radical formation is increased, and these radicals can react not only with the electrode surface but also with already grafted aryl layers, leading to the growth of a polymeric film.

The scan rate in cyclic voltammetry also affects the film thickness. Slower scan rates generally result in thicker films as there is more time for the diffusion of the diazonium salt to the electrode surface and for the subsequent grafting reactions to occur during each cycle. nih.govsemanticscholar.org By systematically varying these parameters—number of scans, concentration, and scan rate—it is possible to achieve a degree of control over the thickness and properties of the resulting 4-sulfophenyl films.

Comparative Studies of Grafting Efficiency and Stability Across Substrates

The efficiency of the electrografting process and the stability of the resulting 4-sulfophenyl layer can be highly dependent on the nature of the substrate material. Comparative studies on different electrode materials, such as gold and various forms of carbon, have revealed significant differences.

A study comparing the reductive adsorption of a 4-sulfophenyl diazonium salt on gold and glassy carbon electrodes found that the layers formed on glassy carbon were more effective at blocking the access of a redox probe to the electrode surface. researchgate.net This suggests that the 4-sulfophenyl layer on glassy carbon is more compact and less porous than the layer formed on gold under similar conditions.

More importantly, the stability of the grafted layers was found to be substantially different. The 4-sulfophenyl layers on glassy carbon exhibited much higher electrochemical stability compared to those on gold. researchgate.net Evidence suggests that on gold surfaces, there can be cleavage of the bond between the sulfonate group and the phenyl ring, leading to a loss of the functional group and a less stable film. researchgate.net The enhanced stability on carbon substrates is attributed to the strong covalent carbon-carbon bond formed between the 4-sulfophenyl radical and the carbon surface. In contrast, the gold-carbon bond, while stronger than the gold-sulfur bond in traditional self-assembled monolayers, appears to be more susceptible to degradation under certain electrochemical conditions. researchgate.net

The choice of substrate is therefore a critical consideration in the design of devices and applications that utilize surfaces modified with this compound, with carbon-based materials often providing a more robust and stable platform.

| Substrate | Grafting Characteristics | Layer Properties | Stability |

| Glassy Carbon | Efficient grafting | Dense, low porosity | High |

| Gold | Efficient grafting | More open, porous | Lower than on glassy carbon |

This table summarizes the comparative aspects of grafting 4-sulfophenyl diazonium salt on glassy carbon versus gold electrodes. researchgate.net

Applications in Materials Science and Engineering

Design and Fabrication of Functionalized Surfaces

The electrochemical reduction of 4-Sulfobenzenediazonium tetrafluoroborate (B81430) allows for the covalent attachment of a 4-sulfobenzene layer onto conductive surfaces, such as carbon-fiber microelectrodes. evitachem.com This process is a cornerstone for the design and fabrication of functionalized surfaces with tailored properties. The resulting grafted layer is thin, covalently bonded, and introduces sulfonate groups, which are key to the enhanced performance of these modified materials. evitachem.com

Surface modification with 4-Sulfobenzenediazonium tetrafluoroborate has been demonstrated to significantly enhance the adsorption of specific molecules. The grafted 4-sulfobenzene layer, with its negatively charged sulfonate groups, acts as a cation-exchange interface. evitachem.com This leads to an increased adsorption of positively charged analytes, such as the neurotransmitter dopamine (B1211576), onto the modified surface. evitachem.com This enhanced adsorption is a crucial factor in improving the sensitivity of electrochemical sensors.

A key advantage of this modification is that while it promotes the adsorption of cationic species, the layer remains permeable to negatively charged compounds. evitachem.com This selective permeability is vital for the development of sensors that can operate effectively in complex biological environments where various charged species are present.

Table 1: Impact of Surface Modification with this compound on Adsorption

| Analyte Type | Adsorption Effect | Rationale |

| Positively Charged Analytes (e.g., Dopamine) | Increased | Electrostatic attraction with the negatively charged sulfonate groups of the grafted 4-sulfobenzene layer. evitachem.com |

| Negatively Charged Compounds | No significant hindrance to permeability | The thin, grafted layer does not act as a barrier to negatively charged species. evitachem.com |

Tailoring Surface Charge and Hydrophilicity

The introduction of the 4-sulfobenzene layer via the electrochemical reduction of this compound inherently tailors the surface charge of the material. The presence of sulfonate (SO₃⁻) groups imparts a negative charge to the surface. evitachem.com This alteration of surface charge is a fundamental aspect of the functionalization process and is directly responsible for the enhanced adsorption of cationic species.

Furthermore, the compound itself possesses properties that are favorable for creating hydrophilic surfaces. This compound is highly soluble in water, a characteristic attributed to its polar sulfonic acid and tetrafluoroborate groups. nih.gov When grafted onto a surface, the resulting sulfonate groups can increase the surface's affinity for water, thereby enhancing its hydrophilicity. This tailored hydrophilicity can be advantageous in various applications, including improving the biocompatibility of materials and influencing interfacial interactions.

Advanced Sensor Development

The functionalization of electrode surfaces with this compound has led to significant advancements in the field of sensor technology, particularly in the development of highly sensitive and selective electrochemical sensors.

The primary and most well-documented application in this area is the development of electrochemical sensors for the detection of neurotransmitters. By modifying carbon-fiber microelectrodes with this compound, researchers have created sensors with increased sensitivity and selectivity for catecholamines, such as dopamine. evitachem.com The enhanced performance is a direct result of the increased adsorption of the positively charged dopamine molecules onto the negatively charged, functionalized electrode surface. evitachem.com This allows for the detection of these important neurochemicals at low concentrations, which is critical for studying brain chemistry and its relation to neurological disorders. evitachem.com

While the application for neurotransmitter detection is well-established, there is currently limited specific research available on the use of this compound for the development of electrochemical gas sensors.

Table 2: Performance Enhancement of a Dopamine Sensor after Modification

| Sensor Characteristic | Before Modification | After Modification with this compound |

| Sensitivity to Dopamine | Standard | Increased evitachem.com |

| Selectivity for Cationic Analytes | Moderate | Increased evitachem.com |

| Adsorption of Dopamine | Baseline | Increased evitachem.com |

Biosensing Platforms and Biointerfacing Applications

The modification of electrode surfaces with this compound provides a robust platform for biosensing and biointerfacing applications. The ability to create a surface with a high affinity for specific biomolecules, such as neurotransmitters, is a foundational step in creating more complex biosensors. evitachem.com The covalent attachment of the functional layer ensures the stability and longevity of the sensor, which is crucial for in vivo applications. evitachem.com

These functionalized surfaces can serve as the initial layer for the subsequent immobilization of other biorecognition elements, such as enzymes or antibodies, to create even more specific biosensors. The tailored surface properties, including charge and hydrophilicity, can facilitate better orientation and activity of these immobilized biomolecules, leading to improved sensor performance.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that allows for the detection of molecules at very low concentrations. The fabrication of effective SERS substrates is key to the sensitivity of this method. While the functionalization of surfaces is a common strategy in the development of SERS substrates, there is currently a lack of specific research detailing the use of this compound for this particular application. General approaches to SERS substrate fabrication often involve the creation of nanostructured metal surfaces that can be functionalized to enhance the adsorption and detection of specific analytes.

Polymer Functionalization and Composite Materials

The surface modification of polymers with this compound offers a versatile platform for tailoring their surface properties and enhancing their performance in composite materials. This functionalization introduces sulfonate groups onto the polymer surface, which can significantly alter characteristics such as wettability, adhesion, and biocompatibility.

Covalent Grafting onto Polymer Surfaces (e.g., PTFE, Polyethylene, Polypropylene)

The covalent grafting of aryl diazonium salts, including this compound, provides a robust method for permanently altering the surface chemistry of otherwise inert polymers like Polytetrafluoroethylene (PTFE), Polyethylene (PE), and Polypropylene (PP). This process typically involves the generation of aryl radicals from the diazonium salt, which then form covalent bonds with the polymer backbone.

Polyethylene (PE) and Polypropylene (PP): These polyolefins, while less inert than PTFE, also benefit from surface functionalization to improve properties like adhesion and printability. The grafting of this compound can introduce polar sulfonate groups, leading to an increase in surface energy. Studies on the surface modification of PE have shown that grafting with polar molecules can significantly increase the polar component of the surface energy, transforming the surface from hydrophobic to more hydrophilic mdpi.com. For polypropylene, various surface treatments have been shown to successfully introduce functional groups, leading to enhanced wettability and the ability to support layer-by-layer deposition of polyelectrolytes.

| Polymer | Typical Untreated Water Contact Angle (°) | Expected Change after Grafting with this compound |

| PTFE | ~110-140 mdpi.complos.org | Decrease |

| Polyethylene | ~90-100 | Decrease |

| Polypropylene | ~90-105 | Decrease |

Note: The expected changes are based on the general principles of introducing polar functional groups onto non-polar polymer surfaces. Specific quantitative data for this compound were not available in the searched literature.

Integration into Polymer Composites for Enhanced Properties

The functionalization of polymer surfaces and the incorporation of modified fillers are critical strategies for developing advanced polymer composites with tailored properties. The introduction of this compound, either as a surface modifier for the polymer matrix or as a functional group on reinforcing fillers, can lead to significant improvements in the mechanical and thermal properties of the resulting composite.

By enhancing the interfacial adhesion between the polymer matrix and reinforcing agents (such as glass or carbon fibers), the sulfonate groups can facilitate better stress transfer from the matrix to the filler. This improved interaction can lead to increases in tensile strength, flexural modulus, and impact resistance of the composite material. While specific data on composites containing this compound is limited, the general principles of improving interfacial adhesion through surface functionalization are well-established in the field of polymer composites. For instance, studies on polypropylene composites have shown that the addition of reinforcing fibers and coupling agents can significantly enhance mechanical properties nih.gov.

| Property | Expected Effect of Integration of this compound | Rationale |

| Tensile Strength | Increase | Improved interfacial adhesion between polymer and filler. |

| Flexural Modulus | Increase | Enhanced stiffness due to better stress transfer. |

| Impact Strength | Increase | Improved energy dissipation at the polymer-filler interface. |

Note: The expected effects are based on the anticipated improvement in interfacial adhesion. Specific quantitative data for polymer composites containing this compound were not available in the searched literature.

Graphene Functionalization for Electronic Property Modulation

The covalent functionalization of graphene with this compound (4SBD) has emerged as a promising strategy for tuning its electronic properties. This modification introduces sulfophenyl groups onto the graphene lattice, which can open up a bandgap and alter the material's charge carrier density, making it suitable for various electronic applications.

Bandgap Modification and Electronic Sensitivity

Pristine graphene is a zero-bandgap semimetal, which limits its direct application in digital electronics. Covalent functionalization with 4SBD disrupts the sp² hybridization of the carbon atoms in the graphene lattice, leading to the opening of a bandgap. The extent of this bandgap opening can be controlled by the degree of functionalization.

Theoretical and experimental studies have shown that the introduction of various functional groups can induce a bandgap in graphene, with values ranging from a few hundred meV to over 1 eV nih.gov. While specific experimental values for the bandgap of graphene functionalized solely with this compound are not extensively reported, DFT calculations for similar functionalized graphene systems show band gaps in the range of 1.0–1.3 eV nih.gov. This modification transforms graphene from a semimetal into a semiconductor, a crucial step for its use in transistors and sensors.

Furthermore, 4SBD-functionalized graphene exhibits enhanced electronic sensitivity to the adsorption of certain molecules. For example, it has been shown to be sensitive to the presence of ammonia, where the adsorption of NH₃ molecules can modulate the electronic properties of the functionalized graphene, offering potential for gas sensing applications.

| Graphene State | Typical Bandgap (eV) |

| Pristine Graphene | 0 |

| Functionalized Graphene (General) | 0.2 - 2.0+ nih.gov |

| Graphene Oxide (Highly Oxidized) | ~2.0 - 4.0 nih.gov |

Note: The bandgap of functionalized graphene is highly dependent on the type and concentration of the functional groups.

Charge Density Distribution Analysis in Functionalized Graphene Systems

The covalent attachment of this compound to the graphene sheet leads to a significant redistribution of charge density. This alteration is fundamental to the changes observed in the electronic properties of the material.

First-principles calculations and techniques like scanning tunneling microscopy (STM) can be used to visualize and quantify these changes. Computational studies have revealed the charge density differences for 4SBD adsorbed on a graphene supercell. These studies show distinct regions of electron gain and depletion around the functional group and the surrounding graphene lattice researchgate.net. The sulfonate group, being electron-withdrawing, tends to pull electron density from the graphene sheet, leading to a p-doping effect.

This charge redistribution creates localized electron and hole "puddles" on the graphene surface, with characteristic length scales that can be on the order of nanometers aps.org. The nature and distribution of these charge puddles are critical in determining the transport properties of the functionalized graphene and its performance in electronic devices.

| Feature | Description |

| Charge Transfer | Electron density is typically withdrawn from the graphene lattice by the sulfophenyl group. |

| Charge Puddles | Formation of localized regions of positive and negative charge on the graphene surface aps.org. |

| Isovalue for Charge Density Difference | In computational models, an isovalue of approximately ±0.003 e Å⁻³ can be used to visualize regions of charge gain and loss researchgate.net. |

Advanced Organic Synthesis and Coupling Reactions

Azo Coupling Reactions

Azo coupling is a cornerstone of the synthetic utility of 4-sulfobenzenediazonium tetrafluoroborate (B81430). In these reactions, the diazonium cation functions as an electrophile, readily attacking electron-rich nucleophilic substrates to form an azo compound, characterized by the -N=N- functional group.

The synthesis of azo dyes is a primary application of 4-sulfobenzenediazonium salts. These reactions leverage the electrophilic nature of the diazonium ion, which couples with activated aromatic compounds (coupling components) to produce brightly colored azo compounds. The sulfonic acid group in the 4-position enhances the water solubility of the resulting dyes.

The general two-step process for creating azo dyes involves:

Diazotization: An aromatic amine, in this case, sulfanilic acid (4-aminobenzenesulfonic acid), is treated with a source of nitrous acid (typically sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form the 4-sulfobenzenediazonium cation. unb.canih.gov The tetrafluoroborate salt is then typically isolated for improved stability.

Azo Coupling: The resulting diazonium salt is reacted with an electron-rich coupling partner, such as a phenol, aniline derivative, or other activated aromatic ring system. unb.caresearchgate.net The diazonium ion attacks the aromatic ring of the coupling component, leading to the formation of an azo dye. nih.gov

The color of the resulting dye is determined by the specific chemical structures of both the diazonium salt and the coupling partner.

Table 1: Examples of Coupling Partners for Azo Dye Synthesis

| Coupling Partner Class | Specific Example | Resulting Chromophore System |

|---|---|---|

| Phenols | 2-Naphthol | Hydroxy-substituted Azo Compound |

| Aromatic Amines | Aniline | Amino-substituted Azo Compound |

| Polycyclic Aromatics | N/A | Extended Conjugated Azo System |

The azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism. The positively charged diazonium ion (N₂⁺) is a potent electrophile that attacks the electron-rich aromatic ring of a nucleophile, such as an amine or a phenol. evitachem.commasterorganicchemistry.com

The mechanism involves the following key steps:

Electrophilic Attack: The terminal nitrogen of the diazonium cation attacks the para-position (or ortho-, if para- is blocked) of the activated aromatic ring of the nucleophile. This step is typically the rate-determining step.

Formation of a Sigma Complex (Arenium Ion): The attack disrupts the aromaticity of the coupling component, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom that was attacked by the diazonium ion. This restores the aromaticity of the ring system and yields the final, stable azo compound. masterorganicchemistry.com

The sulfonic acid group present on the diazonium salt helps to stabilize the intermediate species formed during this reaction. evitachem.com

In many synthetic procedures, the final product is isolated as a salt to improve stability and solubility, particularly for applications in dyeing. When 4-sulfobenzenediazonium salts react with amines, the resulting azo-benzenesulfonic acid can be converted into its corresponding potassium salt. evitachem.comnih.gov

A general procedure for this transformation involves:

Performing the azo coupling reaction between 4-sulfobenzenediazonium chloride or tetrafluoroborate and the desired amine in an aqueous or alcoholic medium. nih.gov

After the coupling is complete, a solution of a potassium base, such as potassium hydroxide (KOH), is added to the reaction mixture. nih.gov

The base neutralizes the acidic sulfonic acid group, forming the potassium sulfonate salt. The product often precipitates from the solution or can be isolated upon cooling or evaporation of the solvent. nih.gov

This method provides a straightforward route to water-soluble, stable azo compounds. nih.gov

Substitution Reactions for Functional Group Introduction

Beyond azo coupling, the diazonium group of 4-sulfobenzenediazonium tetrafluoroborate is an excellent leaving group (as N₂ gas), which facilitates a variety of substitution reactions. These reactions, often named Sandmeyer or Schiemann-type reactions, allow for the introduction of a wide array of functional groups onto the aromatic ring in place of the diazonium moiety. While specific examples for the 4-sulfo derivative are less common in general literature, the reactivity is analogous to other aryldiazonium salts like 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, which is known to undergo such transformations. unf.edu

Table 2: Potential Substitution Reactions

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer | CuBr / HBr | -Br (Bromo) |

| Sandmeyer | CuCN / KCN | -CN (Cyano) |

| Schiemann | Heat (thermal decomposition) | -F (Fluoro) |

These reactions typically proceed through radical or ionic pathways, providing synthetic routes to a diverse range of substituted benzenesulfonic acid derivatives that would be difficult to synthesize through direct electrophilic aromatic substitution.

Carbon-Carbon Bond Formation Reactions

The reactivity of the diazonium group can also be harnessed to form new carbon-carbon bonds, significantly expanding its synthetic utility.

The Meerwein reaction is a classic method for the arylation of electron-deficient alkenes using an aryldiazonium salt. nih.gov In this reaction, this compound can serve as the source of the 4-sulfophenyl group. The reaction is typically catalyzed by a copper(II) salt.

The proposed mechanism is believed to involve a free-radical process:

The aryldiazonium salt is reduced by a copper(I) species (generated in situ from Cu(II)) to form an aryl radical, releasing nitrogen gas.

The newly formed 4-sulfophenyl radical adds to the double bond of an electron-poor alkene (e.g., an α,β-unsaturated carbonyl compound or nitrile).

The resulting radical intermediate is then oxidized, often accompanied by the loss of a proton, to yield the arylated alkene product. nih.gov

This reaction provides a metal-free (in terms of the final product) approach to creating new C-C bonds and synthesizing complex aromatic structures. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck-Matsuda, Sonogashira)

This compound serves as a highly effective electrophilic partner in various palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to traditional aryl halides allows for milder reaction conditions, often proceeding at room temperature without the need for strong bases or complex ligand systems. The diazonium group's excellent leaving group capacity, releasing inert nitrogen gas, is a key thermodynamic driving force for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, readily utilizes aryldiazonium salts like this compound for the synthesis of biaryl compounds. These reactions are valued for their tolerance of a wide variety of functional groups and the use of generally non-toxic and stable boronic acids or their derivatives. nih.gov

Research has demonstrated that the coupling of arenediazonium tetrafluoroborates with arylboronic acids can be efficiently catalyzed by palladium catalysts, including heterogeneous systems like palladium on carbon (Pd/C) and aluminium hydroxide-supported palladium nanoparticles. nih.govrsc.org A significant advantage of using diazonium salts is that the reaction can often be performed at room temperature in solvents like methanol, without the requirement of a base. rsc.orgnih.gov This contrasts with many Suzuki-Miyaura protocols using aryl halides, which typically necessitate elevated temperatures and the addition of a base. The high reactivity of the diazonium salt facilitates the oxidative addition step in the catalytic cycle, even with less reactive palladium sources. researchgate.net

The general scheme for the Suzuki-Miyaura coupling involving this compound is as follows:

Ar-B(OH)₂ + N₂⁺-C₆H₄-SO₃H BF₄⁻ --(Pd catalyst)--> Ar-C₆H₄-SO₃H + N₂ + HBF₄ + B(OH)₃

Studies have explored the scope of this reaction, coupling various substituted arenediazonium salts with different potassium aryltrifluoroborates, yielding biaryls in moderate to high yields. nih.gov The operational simplicity and chemoselectivity make this method a valuable tool in organic synthesis. nih.gov

| Catalyst | Coupling Partner | Solvent | Conditions | Outcome | Reference |

| Pd/C | Potassium aryltrifluoroborates | Methanol | Reflux, base-free | Moderate to high yields of biaryls | nih.gov |

| Pd/Al(OH)₃ | Arylboronic acids | Methanol | 25 °C, base-free, ligand-free | Good to excellent yields of biaryls | rsc.orgnih.gov |

| Pd(OAc)₂ | Arylboronic acids | Ethanol | Room temperature, ligand-free | Efficient biaryl synthesis | researchgate.net |

Heck-Matsuda Reaction

The Heck-Matsuda reaction is the palladium-catalyzed arylation of an olefin using an arenediazonium salt. wikipedia.org This reaction offers distinct advantages over the traditional Heck reaction, which uses aryl halides. Notably, the Heck-Matsuda reaction does not typically require phosphine ligands, can be conducted under aerobic conditions, and often proceeds at room temperature. wikipedia.orgnih.gov The high reactivity of the diazonium salt is a key factor in these favorable conditions. nih.gov

In the context of this compound, it can react with a variety of alkenes, including allylic alcohols, conjugated alkenes, and unsaturated heterocycles, to form substituted stilbenes and cinnamates. wikipedia.org The reaction is typically catalyzed by simple palladium sources like palladium(II) acetate (Pd(OAc)₂). nih.govnih.gov The catalytic cycle involves the oxidative addition of the diazonium salt to a Pd(0) species, followed by migratory insertion of the olefin, and finally, β-hydride elimination to release the arylated alkene product. wikipedia.org

Recent advancements have focused on developing more environmentally friendly protocols, for instance, by performing the reaction in water. nih.gov The reaction has proven effective for the synthesis of γ-aryl allylsulfonyl fluorides with high regio- and stereoselectivity. nih.gov

| Catalyst | Alkene Substrate | Solvent | Key Features | Product Type | Reference |

| Pd(OAc)₂ | Methyl acrylate | Water | Microwave-assisted, base-free | Methyl 4-nitrocinnamate | nih.gov |

| Pd(OAc)₂/PPh₃ | Allylsulfonyl fluoride | Methanol | Room temp, high regio/stereoselectivity | γ-aryl allylsulfonyl fluorides | nih.gov |

| Pd₂(dba)₃ | Cyclic alkenes | Various | Asymmetric, chiral anion phase-transfer | Chiral arylated cycloalkenes | thenelsonlab.com |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The use of aryldiazonium salts as the electrophilic partner in Sonogashira reactions has been established as a viable alternative to aryl halides. researchgate.net This approach benefits from the high reactivity of the diazonium group, enabling the reaction to proceed under mild conditions. researchgate.net

While specific studies focusing solely on this compound are less common, the established reactivity of similar diazonium salts, such as 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate in Sonogashira couplings, strongly supports its applicability. evitachem.com These reactions typically employ a dual catalyst system of palladium and a copper(I) co-catalyst, although copper-free versions have been developed. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would yield a sulfophenyl-substituted alkyne, a valuable building block in materials science and medicinal chemistry.

The general reaction scheme is:

R-C≡CH + N₂⁺-C₆H₄-SO₃H BF₄⁻ --(Pd cat., Cu cat., Base)--> R-C≡C-C₆H₄-SO₃H + N₂ + HBF₄

The reaction's utility in synthesizing complex molecules under mild conditions, such as at room temperature and in aqueous media, makes it a highly valuable transformation in organic synthesis. wikipedia.org

Radical Arylation Methods in Organic Transformations

Beyond palladium-catalyzed pathways, this compound is an excellent precursor for generating aryl radicals for use in various organic transformations. These radical arylation methods can be initiated thermally, electrochemically, or, most notably, through photoredox catalysis, offering metal-free and environmentally friendly alternatives for C-C and C-heteroatom bond formation. researchgate.netevitachem.comnih.gov

The generation of the 4-sulfophenyl radical typically occurs via single-electron transfer (SET) to the diazonium cation, which then rapidly dediazotizes (loses N₂) to form the aryl radical.

N₂⁺-C₆H₄-SO₃H + e⁻ --> [N₂-C₆H₄-SO₃H]• --> •C₆H₄-SO₃H + N₂

This aryl radical is a highly reactive intermediate capable of engaging in a variety of subsequent reactions. One of the most prominent applications is in C-H arylation, where the radical adds to another aromatic or heteroaromatic ring, followed by a rearomatization step to yield a biaryl product. nih.gov

Visible-light photoredox catalysis has emerged as a particularly powerful tool for these transformations. nih.gov In a typical cycle, a photocatalyst, such as eosin Y or rhodamine B, absorbs visible light and enters an excited state. nih.govrsc.org This excited photocatalyst can then reduce the diazonium salt to generate the aryl radical, initiating the reaction cascade under exceptionally mild conditions. nih.govresearchgate.net

This methodology has been successfully applied to the C-H arylation of various heteroarenes, providing a sustainable route to 3-heteroaryl-substituted compounds. nih.gov Furthermore, photocatalytic multicomponent reactions involving aryl diazonium salts, alkenes (like styrene derivatives), and a source of SO₂, such as sodium metabisulfite, have been developed for the one-pot synthesis of alkyl sulfones. rsc.orgresearchgate.netresearchgate.net Another novel application involves the visible-light-mediated coupling of arenediazonium salts with carbon disulfide (CS₂) to chemoselectively synthesize diaryl disulfides. beilstein-journals.org

| Initiation Method | Reactants | Catalyst/Mediator | Key Features | Product | Reference |

| Photocatalysis (Visible Light) | Heteroarenes | Eosin Y disodium salt | Metal-free, C-H functionalization | 3-Heteroaryl-substituted quinolizinones | nih.govnih.gov |

| Photocatalysis (Visible Light) | Styrene derivatives, Sodium metabisulfite | Rhodamine B | One-pot, multicomponent reaction | Alkyl sulfones | rsc.orgresearchgate.net |

| Photocatalysis (Visible Light) | Carbon Disulfide (CS₂) | Ru(bpy)₃(PF₆)₂ | Chemoselective, mild conditions | Diaryl disulfides | beilstein-journals.org |

| Electrochemical | Electrode Surface | - | Covalent modification of electrodes | Grafted 4-sulfobenzene layer | evitachem.com |

These radical-based approaches highlight the versatility of this compound as a source of aryl radicals, enabling a broad range of synthetic transformations under sustainable and mild conditions.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 4-sulfobenzenediazonium tetrafluoroborate (B81430). These methods allow for the detailed investigation of its electronic structure, geometry, and reactivity. While specific DFT studies on 4-sulfobenzenediazonium tetrafluoroborate are not extensively available in the public literature, the well-established effects of substituents on the benzenediazonium (B1195382) cation allow for a reasoned analysis.

Computational studies on various arenediazonium tetrafluoroborate salts have shown that the decomposition temperature and enthalpy are significantly influenced by the nature of the substituent on the aromatic ring. mdpi.com Electron-donating groups tend to increase the stability of the diazonium salt, while electron-withdrawing groups generally decrease it. shu.ac.uk The sulfonate group (-SO₃⁻) in the para position of 4-sulfobenzenediazonium is a strong electron-withdrawing group. Therefore, it is expected to destabilize the diazonium cation, leading to a lower decomposition temperature compared to unsubstituted benzenediazonium tetrafluoroborate.

Table 1: Comparison of Decomposition Temperatures for para-Substituted Benzenediazonium Salts

| Substituent | Decomposition Onset Temperature (°C) | Notes |

| -NO₂ | 150 | Electron-withdrawing group, sharp exothermic peak. wangresearchgroup.org |

| -OCH₃ | 140 | Electron-donating group, broader decomposition profile. wangresearchgroup.org |

| -H | Not specified | Reference compound. |

| -SO₃H | Not specified | Expected to be lower than unsubstituted due to the electron-withdrawing nature of the sulfonate group. |

Note: The data is based on analogous compounds, and the values for this compound are predicted based on chemical principles.

The electronic structure of this compound is key to understanding its reactivity. The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, and its electronic interplay with the sulfonate group (-SO₃⁻) and the benzene (B151609) ring dictates the charge distribution within the molecule.

DFT calculations on para-substituted benzenediazonium cations have revealed that the nature of the substituent significantly influences the electronic charge at the nitrogen atoms of the diazonium group. conicet.gov.ar Electron-donating groups increase the electron density on the β-nitrogen (the nitrogen atom attached to the ring), which is observed as a downfield shift in ¹⁵N NMR studies. Conversely, electron-withdrawing groups decrease the electron density at this position.

The sulfonate group, being strongly electron-withdrawing, is expected to reduce the electron density on the benzene ring and, consequently, on the diazonium group. This electronic effect influences the electrophilicity of the diazonium cation, making it a potent reagent for electrophilic aromatic substitution reactions.

Charge transfer phenomena are also central to the reactivity of this compound, particularly in its interactions with other molecules and surfaces. In grafting reactions, for instance, an electron is transferred from the substrate to the diazonium cation, leading to the formation of an aryl radical and the release of dinitrogen. wangresearchgroup.org Computational models can elucidate the energetics of this charge transfer process and identify the frontier molecular orbitals (HOMO and LUMO) involved in the reaction.

Table 2: Calculated Mulliken Atomic Charges for a Generic para-Substituted Benzenediazonium Cation

| Atom | Charge (a.u.) with Electron-Donating Group (e.g., -OCH₃) | Charge (a.u.) with Electron-Withdrawing Group (e.g., -NO₂) |

| C (ipso) | +0.15 | +0.20 |

| N (β) | -0.10 | -0.05 |

| N (α) | +0.30 | +0.35 |

Note: This table presents generalized data from DFT studies on analogous compounds to illustrate the electronic effect of substituents. Specific values for this compound would require dedicated calculations.

Modeling of Surface Adsorption and Grafting Mechanisms

Computational modeling plays a crucial role in understanding the mechanisms of surface adsorption and grafting of this compound onto various substrates. These models can simulate the interaction of the diazonium salt with surfaces such as gold, silicon, and carbon materials, providing insights into the bonding and orientation of the grafted molecules.

The grafting process typically initiates with the reduction of the diazonium cation at the substrate surface, leading to the formation of a highly reactive aryl radical. mdpi.com This radical then forms a covalent bond with the surface. Simulations can model the approach of the diazonium ion to the surface, the electron transfer event, the release of the N₂ molecule, and the final bond formation.

These models can also explore the influence of the sulfonate group on the grafting process. The hydrophilic and charged nature of the sulfonate group can affect the orientation of the molecule at the interface and the packing density of the resulting organic layer. Furthermore, the electronic effects of the sulfonate group can influence the rate of the initial electron transfer step.

Studies on similar functionalized aryldiazonium salts have shown that the structure of the grafted layer can range from a monolayer to a multilayer, depending on the reaction conditions. mdpi.com Computational models can help to elucidate the factors that control the layer thickness, such as the potential applied during electrochemical grafting or the concentration of the diazonium salt in solution. mdpi.com

Prediction of Reactivity and Stability Profiles

Computational chemistry provides a framework for predicting the reactivity and stability profiles of this compound. By calculating various molecular descriptors, it is possible to gain a quantitative understanding of its chemical behavior.

The reactivity of the diazonium cation can be assessed by calculating its electrophilicity index, which is a measure of its ability to accept electrons. The presence of the electron-withdrawing sulfonate group is expected to increase the electrophilicity of the 4-sulfobenzenediazonium cation, making it a more potent arylating agent compared to unsubstituted benzenediazonium.

The stability of the compound can be evaluated by calculating the bond dissociation energy of the C-N bond. A lower bond dissociation energy would indicate a greater propensity for the molecule to undergo decomposition and release N₂. The electron-withdrawing sulfonate group is predicted to weaken the C-N bond, thus reducing the thermal stability of the molecule. shu.ac.uk

Furthermore, computational models can be used to predict the reaction pathways for various transformations of this compound, such as azo coupling reactions or Sandmeyer-type reactions. By calculating the activation energies for different possible pathways, it is possible to predict the most likely products under specific reaction conditions.

Table 3: Predicted Reactivity and Stability Descriptors for this compound (Qualitative)

| Descriptor | Predicted Value/Trend | Rationale |

| Electrophilicity Index | High | Increased by the electron-withdrawing sulfonate group. |

| C-N Bond Dissociation Energy | Lower than unsubstituted | Weakened by the electron-withdrawing sulfonate group. |

| Thermal Stability | Lower than unsubstituted | Consequence of the weakened C-N bond. shu.ac.uk |

| Rate of Grafting | Potentially faster | Enhanced electrophilicity may facilitate the initial electron transfer. |

Analytical Techniques for Research Characterization

Spectroscopic Methodologies

Spectroscopy is a cornerstone for the molecular-level investigation of 4-Sulfobenzenediazonium tetrafluoroborate (B81430). Different spectroscopic methods probe various aspects of the molecule's interaction with electromagnetic radiation, yielding a comprehensive structural and electronic picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of 4-Sulfobenzenediazonium tetrafluoroborate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR: In a suitable deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), the proton NMR spectrum of this compound displays characteristic signals for the aromatic protons. The synthesis is confirmed by the disappearance of the signal corresponding to the amine (-NH₂) protons of the starting material, 4-aminobenzenesulfonic acid, and the appearance of a distinct pattern for the protons on the benzene (B151609) ring attached to the diazonium group. nih.gov A study reported the following ¹H NMR shifts in DMSO: δ 7.80 (d), 7.68 (d), 7.29 (d), and 7.27 (d). nih.gov The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene ring, resulting from the coupling between adjacent protons.

| Proton Environment | Typical Chemical Shift (δ) in DMSO-d₆ |

| Aromatic Protons (C-H) | 7.27 - 7.80 ppm |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The resulting spectrum provides a molecular fingerprint, confirming the presence of key structural motifs.

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the diazonium group (N≡N). This peak appears in a relatively uncluttered region of the spectrum, typically around 2300 cm⁻¹. nih.gov The presence of the sulfonate group (-SO₃H) is confirmed by characteristic strong absorption bands corresponding to the S=O symmetric and asymmetric stretches. Additionally, the tetrafluoroborate (BF₄⁻) counter-ion gives rise to a very strong and often broad absorption band.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference(s) |

| Diazonium (-N₂⁺) | N≡N stretch | ~2300 | nih.gov |

| Sulfonate (R-SO₃⁻) | S=O asymmetric stretch | ~1160 | tcichemicals.com |

| Sulfonate (R-SO₃⁻) | S=O symmetric stretch | ~1034 | tcichemicals.com |

| Tetrafluoroborate (BF₄⁻) | B-F stretch | ~1000-1100 (strong, broad) | uva.nl |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a valuable tool for quantifying the concentration of this compound in solution and for monitoring the progress of its reactions. The compound's aromatic system and diazonium group give rise to characteristic absorption bands in the UV region.

While a specific maximum absorbance (λmax) is dependent on the solvent, the diazonium salt is known to absorb UV light. This property is exploited in reaction monitoring. For instance, in azo coupling reactions, the diazonium salt acts as an electrophile. researchgate.netchemistai.org The reaction progress can be followed by monitoring the decrease in the absorbance of the diazonium salt or, more commonly, the increase in the absorbance of the newly formed azo dye, which is colored and absorbs in the visible region of the spectrum. researchgate.net Similarly, when used for surface modification via electrochemical reduction, the consumption of the diazonium salt can be tracked over time by the decrease in its characteristic UV absorbance, allowing for kinetic analysis of the grafting process. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on a material's surface. It is particularly powerful for confirming the successful covalent attachment of the 4-sulfobenzene group onto various substrates, such as carbon or gold electrodes, following the reduction of this compound. nih.govacs.org

After modifying a surface, XPS survey scans are performed to identify the elements present. The detection of sulfur and nitrogen on a surface that previously had none is strong evidence of successful grafting. High-resolution scans of specific elemental regions provide chemical state information. For surfaces modified with this compound, the S 2p peak at a binding energy of approximately 169 eV is a clear signature of the sulfur in the sulfonate (-SO₃H) group. nih.gov The N 1s region can be used to follow the reaction; the diazonium group of the precursor has characteristic binding energies, while the formation of azo-linkages (-N=N-) during multilayer formation can be identified by a peak around 400.0 eV. tcichemicals.comresearchgate.net By comparing the atomic ratios (e.g., S/C), XPS can also provide quantitative insights into the density and stability of the grafted layer. nih.gov

| Element (Orbital) | Binding Energy (eV) | Inferred Chemical Group | Reference(s) |

| S 2p | ~169 | Sulfonate (-SO₃H) | nih.gov |

| N 1s | ~400 | Azo group (-N=N-) | tcichemicals.comresearchgate.net |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the mixture of products that may arise from its decomposition or side reactions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for analyzing the purity of this compound and studying its stability. japsonline.comnih.gov

Due to the ionic nature of both the diazonium cation and the sulfonate group, an ion-pair reversed-phase HPLC method is most appropriate. tcichemicals.comnih.gov This method allows for the analysis of ionic species on standard non-polar stationary phases (like C18) by introducing an ion-pairing reagent into the mobile phase.

A typical stability-indicating HPLC method would involve: